Cas no 84057-95-4 ((S)-Ropivacaine)

(S)-Ropivacaine structure
(S)-Ropivacaine structure
Product Name:(S)-Ropivacaine
Numero CAS:84057-95-4
MF:C17H26N2O
MW:274.401144504547
MDL:MFCD00864425
CID:60651
PubChem ID:175805
Update Time:2024-12-09

(S)-Ropivacaine Proprietà chimiche e fisiche

Nomi e identificatori

    • Ropivacaine
    • N-(2,6-Dimethylphenyl)-1-propyl-piperidine-2-carboxamide
    • (S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
    • (S)-Ropivacaine
    • (S)-(-)-ropivacaine
    • (S)-N-propylpiperidine-2-carboxylic acid 2,6-dimethylphenyl amide
    • L-N-n-propylpipecolic acid-2,6-xylidide
    • MesylateBase
    • Naropin
    • Naropine
    • ROPACARAINEHCL
    • Ropivacaine API
    • ROPIVACAINE MESYLATER
    • RopivacaineHcl
    • (2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide
    • Ropivacaine [INN]
    • Ropivacaina
    • Ropivacainum
    • Ropivacaina [Spanish]
    • Ropivacainum [INN-Latin]
    • Ropivacaina [INN-Spanish]
    • (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
    • 7IO5LYA57N
    • (-)-1-Propyl-2',6'-pipecoloxylidide
    • Ropivacaine (INN)
    • (2S)-N-(2,6-dimethylphe
    • (2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide (ACI)
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, (S)- (ZCI)
    • (-)-LEA 103
    • (-)-Ropivacaine
    • Anapeine
    • LEA 103
    • Narop
    • Naropeine
    • S-Ropivacaine
    • N01BB09
    • (S)-(-)-1-PROPYLPIPERIDINE-2-CARBOXYLIC ACID (2,6-DIMETHYLPHENYL)AMIDE
    • A840710
    • CHEMBL1077896
    • (-)-1-Propyl-2',6'-dimethyl-2-piperidylcarboxyanilid
    • AB00698466_10
    • Naropin (TN)
    • CHEBI:60802
    • ZKMNUMMKYBVTFN-HNNXBMFYSA-N
    • Q279504
    • CHEBI:8890
    • 1-propyl-2',6'-dimethyl-2-piperidylcarboxyanilide
    • NCGC00164597-01
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, (2S)-
    • HY-B0563
    • (S)-(-)-1-propyl-2',6'-pipecoloxylidide
    • Ropivicaine
    • CS-0009514
    • s5504
    • UNII-7IO5LYA57N
    • 1 Propyl 2',6' pipecoloxylidide
    • AS-35173
    • D08490
    • Ropivacaine hydrochloride
    • DTXCID2020187
    • (S)-(-)-1-PROPYL-2',6'-PIPECOLOXYLIDINE
    • EN300-7436767
    • NS00001426
    • DB00296
    • GTPL7602
    • Ropivacaine [INN:BAN]
    • DTXSID4040187
    • LEA-103
    • Z2235811359
    • TLC590
    • (-)-1-propyl-2',6'-dimethyl-2-piperidylcarboxyanilide
    • N-n-propylpipecolic acid-2,6-xylidide
    • C07532
    • AB00698466-07
    • Ropivacainum (INN-Latin)
    • (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide
    • ROPIVACAINE [WHO-DD]
    • MFCD00864425
    • Ropivacaine base
    • ROPIVACAINE [MI]
    • 84057-95-4
    • ROPIVACAINE [USP-RS]
    • SCHEMBL33292
    • AL-381
    • Ropivacaina (INN-Spanish)
    • ROPIVACAINE [VANDF]
    • LEA-103 HCl
    • BIDD:GT0203
    • CCG-267197
    • Narop; Noropine; LEA-103
    • AKOS017343283
    • (s)-n-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide
    • TLC-590
    • 1-propyl-2',6'-pipecoloxylidide
    • Q-201677
    • Noropine
    • R0251
    • ROPIVACAINE (USP-RS)
    • DA-48865
    • STL556120
    • BRD-K50938786-003-11-8
    • BBL102321
    • MDL: MFCD00864425
    • Inchi: 1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
    • Chiave InChI: ZKMNUMMKYBVTFN-HNNXBMFYSA-N
    • Sorrisi: C([C@@H]1CCCCN1CCC)(=O)NC1C(C)=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 274.20500
  • Massa monoisotopica: 274.205
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 32.299

Proprietà sperimentali

  • Colore/forma: Cristallizzare dal toluene
  • Densità: 1
  • Punto di fusione: 144-151°C
  • Punto di ebollizione: 98°C at 13.5018 mmHg
  • Punto di infiammabilità: 201.9±28.7 °C
  • Indice di rifrazione: 1.55
  • PSA: 32.34000
  • LogP: 3.51730
  • pka: 8.16(at 25℃)
  • Rotazione specifica: -80° ~ -82°(c=2, in methanol)
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

(S)-Ropivacaine Informazioni sulla sicurezza

(S)-Ropivacaine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(S)-Ropivacaine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A129006366-25g
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 97%
25g
$159.00 2022-03-30
Alichem
A129006366-100g
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 97%
100g
$454.50 2022-03-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R304748-25g
(S)-Ropivacaine
84057-95-4 98%
25g
¥992.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R304748-200mg
Ropivacaine base
84057-95-4 98%
200mg
¥54.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R304748-1g
(S)-Ropivacaine
84057-95-4 98%
1g
¥110.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R304748-5g
(S)-Ropivacaine
84057-95-4 98%
5g
¥323.90 2023-09-01
S e l l e c k ZHONG GUO
S5504-25mg
Ropivacaine
84057-95-4 99.99%
25mg
¥794.77 2023-09-15
ChemScence
CS-0009514-10mg
Ropivacaine
84057-95-4 99.71%
10mg
$50.0 2022-04-26
ChemScence
CS-0009514-50mg
Ropivacaine
84057-95-4 99.71%
50mg
$90.0 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2571-500MG
Ropivacaine
84057-95-4
500mg
¥2375.54 2024-12-26

(S)-Ropivacaine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Riferimento
A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics
Yang, Yuyan; et al, Synthetic Communications, 2021, 51(20), 3084-3089

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 5.5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties
Vorberg, Raffael; et al, ChemMedChem, 2016, 11(19), 2216-2239

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane
Riferimento
A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates
Leonard, John; et al, Organic Process Research & Development, 2015, 19(10), 1400-1410

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, rt
Riferimento
Preparation and purification of ropivacaine, bupivacaine, and their derivatives
, China, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12
2.1 Reagents: Potassium carbonate Solvents: Isopropanol ,  Water ;  6 h, 100 °C
Riferimento
Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(-)-Ropivacaine and Formal Synthesis of (-)-Lasubine II and (+)-Cermizine C
Beng, Timothy K.; et al, Journal of the American Chemical Society, 2010, 132(35), 12216-12217

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  < 10 min, 40 °C; 1.5 h, 40 °C
1.2 Solvents: Toluene ;  2 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 40 °C
Riferimento
An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation
Li, Sai; et al, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 5.5 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties
Vorberg, Raffael; et al, ChemMedChem, 2016, 11(19), 2216-2239

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Isopropanol ,  Water ;  6 h, 100 °C
Riferimento
Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(-)-Ropivacaine and Formal Synthesis of (-)-Lasubine II and (+)-Cermizine C
Beng, Timothy K.; et al, Journal of the American Chemical Society, 2010, 132(35), 12216-12217

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  15 min, rt; 8.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 5.5 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties
Vorberg, Raffael; et al, ChemMedChem, 2016, 11(19), 2216-2239

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Water
2.1 Reagents: Potassium carbonate
Riferimento
Process improvement for the separation of intermediates S-type N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in the synthesis of ropivacaine
Yan, Bo; et al, Zhongguo Yaofang, 2015, 26(16), 2187-2189

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: 1-Butanol
2.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, rt
Riferimento
Preparation and purification of ropivacaine, bupivacaine, and their derivatives
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Toluene ;  rt
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  55 °C
1.3 5 h, 55 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Riferimento
A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics
Yang, Yuyan; et al, Synthetic Communications, 2021, 51(20), 3084-3089

(S)-Ropivacaine Raw materials

(S)-Ropivacaine Preparation Products

(S)-Ropivacaine Fornitori

Shenzhen NuoFuYin Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84057-95-4)Ropivacaine
Numero d'ordine:5
Stato delle scorte:88888/888888
Quantità:500g/1kg
Purezza:99
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 1 April 2026 10:40
Prezzo ($):0
Email:19519577873@163.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84057-95-4)(S)-Ropivacaine
Numero d'ordine:A840710
Stato delle scorte:in Stock
Quantità:25g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):1095.0/367.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84057-95-4)罗哌卡因碱基
Numero d'ordine:LE25848344
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:50
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Shenzhen NuoFuYin Biotechnology Co., Ltd.
(CAS:84057-95-4)Ropivacaine
5
Purezza:99/99
Quantità:500g/1kg
Prezzo ($):Inchiesta/Inchiesta
Email
Amadis Chemical Company Limited
(CAS:84057-95-4)(S)-Ropivacaine
A840710
Purezza:99%/99%
Quantità:25g/5g
Prezzo ($):1095.0/367.0
Email